Dual Esterification vs. Mono-Substitution
Unlike the mono-substituted comparators 1-O-acetylbritannilactone (ABL; acetyl at C-1 only) and 6-O-isobutyrylbritannilactone (IBL; isobutyryl at C-6 only), 1-O-acetyl-6-O-isobutyrylbritannilactone bears both an acetyl (C-1) and an isobutyryl (C-6) ester within the same molecule [1]. In the britannilactone SAR landscape, the number of acyl substituents directly governs anti-inflammatory potency: ABLOO (two acetyl groups) markedly inhibits IKKβ phosphorylation and downstream NF-κB activation, whereas britannilactone (zero acetyl groups) shows only weak inhibition [2]. By extension, the dual-substitution pattern of the target compound is structurally positioned to engage both the C-1-mediated and C-6-mediated pharmacophoric contributions simultaneously, a feature absent from either ABL, IBL, or britannilactone alone.
| Evidence Dimension | Number and identity of ester substituents on britannilactone core |
|---|---|
| Target Compound Data | Two ester groups: 1-O-acetyl (C2H3O) + 6-O-isobutyryl (C4H7O) |
| Comparator Or Baseline | ABL: 1-O-acetyl only; IBL: 6-O-isobutyryl only; ABLOO: 1,6-di-O-acetyl; Britannilactone: 0 ester groups |
| Quantified Difference | Target compound uniquely combines the C-1 acetyl and C-6 isobutyryl motifs present separately in ABL and IBL, resulting in a distinct lipophilicity profile (XLogP3-AA = 2.9) vs. ABLOO (diacetyl, predicted lower logP) and ABL (mono-acetyl, lower logP). |
| Conditions | Structural comparison based on published isolation and characterization data |
Why This Matters
For researchers probing dual-site pharmacophore engagement or seeking a specific lipophilicity window not achievable with mono-substituted or symmetrically di-substituted analogs, this compound provides a structurally non-redundant tool molecule.
- [1] Zhang J, Yang FY, Zhu QM, et al. Inhibition effect of 1-acetoxy-6α-(2-methylbutyryl)eriolanolide toward soluble epoxide hydrolase: Multispectral analysis, molecular dynamics simulation, biochemical, and in vitro cell-based studies. Int J Biol Macromol. 2023; 123911. View Source
- [2] Liu YP, Wen JK, Wu YB, et al. 1,6-O,O-diacetylbritannilactones inhibits IkappaB kinase beta-dependent NF-kappaB activation. Phytomedicine. 2009; 16(2-3):156-160. View Source
